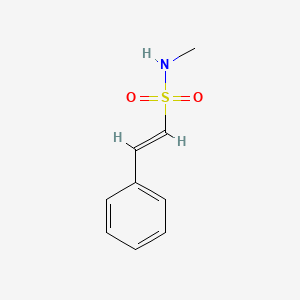

(E)-N-methyl-2-phenylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-methyl-2-phenylethenesulfonamide, also known as Nimesulide, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used as a pain reliever and fever reducer. It was first synthesized in the 1980s and has since been widely used in various parts of the world. The compound has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential future applications.

Wissenschaftliche Forschungsanwendungen

Solvent-Dependent Synthesis Methods

(E)-N-methyl-2-phenylethenesulfonamide has been utilized in solvent-dependent synthesis methods. A study by Ghandi et al. (2014) developed a method for preparing novel benzo-δ-sultam and 3-benzyl-3-hydroxy-N-methyloxindole scaffolds using this compound in DBU-catalyzed Baylis–Hillman reactions. The research highlights its versatile application in producing various chemical structures in different solvents (Ghandi, Feizi, Ziaie, & Notash, 2014).

Application in Peptide Modification

In another application, Chen et al. (2017) synthesized a series of vinylsulfonamides and found that N-Methyl-N-phenylethenesulfonamide efficiently and selectively modifies the lysine residue of native peptides via aza-Michael addition. This property makes it valuable in site-selective lysine functionalization in peptide research (Chen, Huang, Li, Zhu, Chen, Zhan, & Jiang, 2017).

Pharmaceutical Applications

The compound has also been studied for its pharmaceutical potential. Oinuma et al. (1991) synthesized a series of derivatives and evaluated them as membrane-bound phospholipase A2 inhibitors, showing promising results in reducing myocardial infarction size in rats (Oinuma, Takamura, Hasegawa, Nomoto, Naitoh, Daiku, Hamano, Kakisawa, & Minami, 1991).

Synthesis of Ethenesulfonamide Derivatives

Aramini et al. (2003) explored the synthesis of E-arylethenesulfonamides starting from 1-hydroxy-1-arylalkanes, emphasizing the compound's role in the preparation of chemical and pharmaceutical products (Aramini, Cesta, Coniglio, Bijani, Colagioia, D’Elia, & Allegretti, 2003).

Exploration in Cancer Treatment

Reddy et al. (2013) synthesized a series of (E)-N-aryl-2-arylethenesulfonamides, demonstrating their potent anticancer activity against a wide spectrum of cancer cell lines and their potential in disrupting microtubule formation (Reddy, Mallireddigari, Pallela, Cosenza, Billa, Akula, Subbaiah, Bharathi, Padgaonkar, Lv, Gallo, & Reddy, 2013).

Application in Chemical Genetics

Oh et al. (2017) explored the use of a compound structurally related to (E)-N-methyl-2-phenylethenesulfonamide in inducing the triple response in Arabidopsis, illustrating its use in plant biology and genetics research (Oh, Hoshi, Tomio, Ueda, & Hara, 2017).

Eigenschaften

IUPAC Name |

(E)-N-methyl-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-8,10H,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRHGAJUWVQNSZ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-phenylethene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429777.png)

![Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2429779.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2429781.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide](/img/structure/B2429787.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2429791.png)